molecular formula C8H4BrF3O B2602104 1-Bromo-4-(trifluorovinyloxy)benzene CAS No. 134151-77-2; 184910-53-0

1-Bromo-4-(trifluorovinyloxy)benzene

Cat. No.: B2602104
CAS No.: 134151-77-2; 184910-53-0
M. Wt: 253.018
InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluorovinyloxy)benzene (CAS: 184910-53-0) is a halogenated aromatic compound featuring a bromine substituent at the para position and a trifluorovinyloxy (-O-CF=CF₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of fluorinated polymers and liquid crystals due to the electron-withdrawing nature of the trifluorovinyloxy group . Its molecular formula is C₈H₄BrF₃O, with a molecular weight of 252.9 g/mol. The compound is cataloged under OC1006 and is synthesized via specialized fluorination protocols .

Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXBIRBHMRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939910
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
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Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184910-53-0
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184910-53-0
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Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 1-Bromo-4-(trifluorovinyloxy)benzene with structurally related brominated benzene derivatives:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reference CAS/ID
This compound -O-CF=CF₂ 252.9 Not reported Fluoropolymer precursors 184910-53-0
1-Bromo-4-(trifluoromethoxy)benzene -O-CF₃ 241.01 Not reported Pharmaceutical intermediates 407-14-7
1-Bromo-4-(pentafluoroethoxy)benzene -O-CF₂CF₃ 291.01 185.6 High-performance materials 56425-85-5
1-Bromo-4-(difluoromethoxy)benzene -O-CHF₂ 223.0 (est.) Not reported Cross-coupling reactions N/A
1-Bromo-4-(3-thienyl)benzene -C₄H₃S (thiophene) 259.1 Not reported Conjugated polymers N/A
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene -O-CF₃, -F 277.0 Not reported Agrochemistry 105529-58-6

Key Observations :

  • Trifluorovinyloxy vs. Trifluoromethoxy : The trifluorovinyloxy group (-O-CF=CF₂) introduces greater steric hindrance and electron-withdrawing capacity compared to trifluoromethoxy (-O-CF₃), influencing reactivity in polymerization .
  • Pentafluoroethoxy Derivative : The pentafluoroethoxy analog (-O-CF₂CF₃) exhibits a higher molecular weight (291.01 g/mol) and boiling point (185.6°C), making it suitable for high-temperature applications .
Cross-Coupling Reactions
  • 1-Bromo-4-(difluoromethoxy)benzene : Undergoes Pd-catalyzed arylations with heteroarenes (e.g., imidazoles) to yield biaryl derivatives in high yields (72–93%) .
  • Thienyl-Substituted Analogs : 1-Bromo-4-(3-thienyl)benzene (CAS: N/A) participates in Suzuki-Miyaura couplings and iodination reactions, enabling regioselective functionalization for optoelectronic materials .
  • Trifluorovinyloxy Compound : The vinyl ether moiety in this compound is reactive toward radical polymerization, forming fluorinated polymers with enhanced thermal stability .
Electronic Effects
  • Trifluoromethyl vs. Trifluorovinyloxy : The trifluoromethyl group (-CF₃) in 1-bromo-4-(trifluoromethyl)benzene () is a stronger electron-withdrawing group than trifluorovinyloxy, directing electrophilic substitutions meta rather than para .

Q & A

Basic: What are the common synthetic routes for 1-Bromo-4-(trifluorovinyloxy)benzene, and what are their mechanistic considerations?

Methodological Answer:
The synthesis typically involves halogenation or functionalization of pre-substituted benzene derivatives. A viable route is the elimination reaction of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene using a strong base (e.g., potassium tert-butoxide) to form the trifluorovinyl group via β-elimination . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the trifluorovinyloxy moiety to brominated aromatic precursors, leveraging arylboron reagents and optimized catalytic systems (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O) . Mechanistically, the choice of base and solvent polarity critically impacts elimination efficiency, while ligand selection in cross-coupling affects regioselectivity and yield.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., para-bromo and trifluorovinyloxy groups) and detect impurities. For example, the trifluorovinyl proton appears as a doublet of doublets (δ ~6.5–7.0 ppm) due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular formula (C₈H₅BrF₃O, [M+H]⁺ expected at m/z 257.940) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the C-Br and C-O-C(CF₂) linkages, to validate steric and electronic effects .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:
The trifluorovinyloxy group’s electron-withdrawing nature increases electrophilicity at the brominated position, accelerating nucleophilic substitution but risking overhalogenation or hydrolysis. Strategies include:

  • Temperature Control : Lower reaction temperatures (<0°C) in SNAr reactions to suppress hydrolysis .
  • Protecting Groups : Use silyl ethers or tert-butyl groups to shield reactive sites during multi-step syntheses .
  • Catalytic Optimization : For cross-couplings, employ Pd/XPhos catalysts to enhance selectivity for the bromoarene over vinyl fluoride reactivity .

Advanced: How does the trifluorovinyloxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The trifluorovinyloxy substituent exerts both steric and electronic effects:

  • Electronic Effects : The -O-CF₂-CH₂ group withdraws electron density via induction, polarizing the C-Br bond and directing nucleophilic attack to the para position.
  • Steric Effects : Bulky substituents may hinder transmetalation in cross-couplings, favoring couplings at less hindered positions. For example, in Suzuki reactions, arylboronic acids with meta-substituents show higher yields due to reduced steric clash .
  • Computational Modeling : DFT studies (e.g., Gaussian09) can predict transition-state geometries and activation barriers, guiding ligand design for regioselective couplings .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats. Brominated aromatics are skin irritants and potential carcinogens .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photolytic degradation and moisture absorption .

Advanced: How does the compound’s stability vary under different reaction conditions (acidic, basic, thermal)?

Methodological Answer:

  • Acidic Conditions : The trifluorovinyloxy group is susceptible to acid-catalyzed hydrolysis, forming 4-bromophenol and trifluoroacetic acid derivatives. Use buffered conditions (pH 6–8) for acid-mediated reactions .
  • Basic Conditions : Strong bases (e.g., NaOH) may dehydrohalogenate the C-Br bond, forming benzyne intermediates. Substituted bases (e.g., KOtBu) minimize this risk .
  • Thermal Stability : Decomposition occurs above 150°C, releasing Br₂ and fluorinated gases. Differential scanning calorimetry (DSC) is recommended to assess thermal profiles .

Advanced: What are the challenges in scaling up catalytic reactions involving this compound?

Methodological Answer:

  • Catalyst Loading : Pd catalysts (0.5–2 mol%) are cost-prohibitive at scale. Heterogeneous catalysts (e.g., Pd/C) or flow reactors improve turnover and reduce metal leaching .
  • Purification : Chromatography is impractical for large batches. Alternatives include fractional distillation (bp ~220–230°C) or recrystallization from ethanol/water .
  • Byproduct Management : Bromide salts (e.g., NaBr) require neutralization (AgNO₃ precipitation) before disposal to meet environmental regulations .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a precursor for:

  • Fluorinated Bioisosteres : Replace metabolically labile groups (e.g., -OH) in drug candidates to enhance metabolic stability .
  • PET Tracers : Radiolabeling via ¹⁸F incorporation at the trifluorovinyl site for imaging studies .
  • Enzyme Inhibitors : Functionalization at the bromine site generates covalent inhibitors targeting cysteine residues .

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